SYP-5 Exhibits Nanomolar Potency for HIF-1 Inhibition, Surpassing Key Comparators YC-1 and LW6
SYP-5 demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for HIF-1 inhibition compared to other well-characterized small molecule inhibitors. While SYP-5 has a reported IC50 of 250 nM, YC-1 requires 13.8 μM (in Hep3B cells) and LW6 requires 4.4 μM to achieve comparable effects . This represents an over 55-fold and 17-fold higher potency for SYP-5 relative to YC-1 and LW6, respectively.
| Evidence Dimension | Potency for HIF-1 inhibition (IC50) |
|---|---|
| Target Compound Data | 250 nM (0.25 μM) |
| Comparator Or Baseline | YC-1: 13.8 μM (Hep3B cells); LW6: 4.4 μM (HCT116 cells) |
| Quantified Difference | SYP-5 is ~55x more potent than YC-1 and ~17x more potent than LW6 based on IC50 values. |
| Conditions | Cell-based HRE luciferase reporter assays for SYP-5 and YC-1; Western blot/HRE-luciferase for LW6. |
Why This Matters
Higher potency at the target level often translates to lower required doses in experimental models, potentially reducing off-target effects and improving the therapeutic window in preclinical studies.
